2-Butyl-1-ethenyl-1H-pyrrole
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Overview
Description
2-Butyl-1-ethenyl-1H-pyrrole is an organic compound with the molecular formula C10H15N and a molecular weight of 149.2328 g/mol It belongs to the class of pyrroles, which are five-membered aromatic heterocycles containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-1-ethenyl-1H-pyrrole can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, which is a condensation reaction of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride . This method allows for the synthesis of N-substituted pyrroles under mild reaction conditions with good to excellent yields.
Another method involves the condensation of readily available O-substituted carbamates with 2,5-dimethoxytetrahydrofuran to give N-alkoxycarbonyl pyrroles . This method provides distinct reactivity compared to N-sulfonyl protection, especially in pyrrole acylation protocols.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using metal-catalyzed reactions. For example, a general, selective, and atom-economic metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles is catalyzed by a stable manganese complex in the absence of organic solvents . This method is advantageous as it produces water and molecular hydrogen as the only side products.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-1-ethenyl-1H-pyrrole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding pyrrolidine derivatives.
Substitution: The compound can undergo substitution reactions, such as N-alkylation and N-acylation, to form N-substituted pyrroles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Alkylating agents: Such as alkyl halides.
Acylating agents: Such as acyl chlorides.
Major Products Formed
The major products formed from these reactions include N-substituted pyrroles, pyrrole oxides, and pyrrolidine derivatives .
Scientific Research Applications
2-Butyl-1-ethenyl-1H-pyrrole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Butyl-1-ethenyl-1H-pyrrole involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Butyl-1-ethenyl-1H-pyrrole include:
1H-Pyrrole, 1-butyl-: A pyrrole derivative with a butyl group at the nitrogen atom.
1H-Pyrrole, 2-ethyl-1-methyl-: A pyrrole derivative with ethyl and methyl groups at the nitrogen atom.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other pyrrole derivatives. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
57807-51-9 |
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Molecular Formula |
C10H15N |
Molecular Weight |
149.23 g/mol |
IUPAC Name |
2-butyl-1-ethenylpyrrole |
InChI |
InChI=1S/C10H15N/c1-3-5-7-10-8-6-9-11(10)4-2/h4,6,8-9H,2-3,5,7H2,1H3 |
InChI Key |
APYYVEJHNOPKRU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=CN1C=C |
Origin of Product |
United States |
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